Norethindrone Acetate-D8
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Overview
Description
Norethindrone Acetate-D8 is a deuterated form of Norethindrone Acetate, a synthetic progestin used in various hormonal therapies. The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norethindrone Acetate typically involves several steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are mild, which reduces the formation of impurities and makes the process suitable for industrial production.
Industrial Production Methods
Industrial production of Norethindrone Acetate involves the same synthetic steps but on a larger scale. The process is optimized to ensure high overall conversion rates and minimal impurities, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone.
Reduction: Reduces the ketone group back to a hydroxyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various hydroxyl and ketone derivatives of Norethindrone Acetate .
Scientific Research Applications
Norethindrone Acetate-D8 is used extensively in scientific research, particularly in:
Chemistry: Studying the compound’s stability and reactivity.
Biology: Investigating its effects on cellular processes.
Medicine: Used in hormonal therapies for conditions like endometriosis and abnormal uterine bleeding.
Industry: Employed in the development of new pharmaceuticals and hormonal treatments.
Mechanism of Action
Norethindrone Acetate-D8 works by mimicking the actions of endogenous progesterone. It binds to progesterone receptors, leading to changes in gene expression that regulate the menstrual cycle and maintain pregnancy. The compound also suppresses ovulation by inhibiting the release of gonadotropins .
Comparison with Similar Compounds
Similar Compounds
- Levonorgestrel
- Etonogestrel
- Norethynodrel
Uniqueness
Norethindrone Acetate-D8 is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic studies. This isotopic labeling allows for precise tracking and analysis in biological systems, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-13-methyl-3-oxo-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D |
InChI Key |
IMONTRJLAWHYGT-XPHRWOMPSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@@]4(C#C)OC(=O)C)([2H])[2H])C)[2H] |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origin of Product |
United States |
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